2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide
Description
2-Chloro-N-[4-(morpholin-4-yl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a chlorine atom at the second carbon and a 4-morpholinophenyl group at the amide nitrogen. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule . This compound is utilized in medicinal chemistry and materials science, particularly as a building block for drug discovery and polymer synthesis. Its molecular formula is inferred as C₁₄H₁₈ClN₂O₂ based on structural analogs , with a monoisotopic mass of approximately 303.11 g/mol.
Properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10(14)13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHMJYOWCLTTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide typically involves the reaction of 4-morpholinophenylamine with 2-chloropropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous processing techniques are often employed to enhance safety and productivity . The use of automated reactors and crystallizers ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Cycloaddition Reactions: It can participate in Diels-Alder and 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cycloaddition: Dienophiles or dipolarophiles under thermal or catalytic conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Cycloaddition: Formation of cycloadducts with enhanced biological activity.
Scientific Research Applications
Medicinal Chemistry
Antagonistic Properties
The compound has been identified as a potent antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation and inflammatory responses. Research indicates that derivatives of this compound exhibit significant binding affinity and antagonistic activity against TRPV1, suggesting potential applications in pain management therapies. For instance, modifications to the structure have led to enhanced potency in inhibiting capsaicin-induced activation of TRPV1, demonstrating its utility in developing analgesic agents .
Biological Research
Proteomics Research
2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide hydrochloride is utilized in proteomics research due to its ability to interact with specific proteins, aiding in the study of protein functions and interactions. It serves as a tool for investigating cellular mechanisms and pathways, contributing to a better understanding of disease processes at the molecular level .
Structure-Activity Relationship Studies
The compound is frequently employed in structure-activity relationship (SAR) studies to optimize pharmacological properties. By systematically modifying its chemical structure, researchers can identify key functional groups that enhance biological activity or reduce side effects. Such studies are crucial for the development of new therapeutic agents targeting various diseases .
Therapeutic Applications
Pain Management
Given its antagonistic effects on TRPV1, this compound holds promise as a candidate for developing novel analgesics. Its efficacy in preclinical models suggests that it could be further explored for treating chronic pain conditions without the adverse effects associated with traditional opioids .
Cancer Research
Emerging studies suggest that compounds similar to this compound may play a role in cancer research, particularly regarding their effects on tumor growth and metastasis. Investigations into the modulation of signaling pathways involved in cancer progression could lead to new therapeutic strategies .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Findings :
- Morpholine derivatives exhibit higher polarity and better aqueous solubility compared to piperidine analogs due to morpholine’s oxygen atom .
- Piperidine and pyrrolidine substitutions enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Modifications to the Sulfonamide/Sulfonyl Group
Key Findings :
- Sulfonamide/sulfonyl groups improve metabolic stability and binding affinity to target proteins .
- Fluorinated substituents (e.g., difluoromethyl thio) enhance membrane permeability and resistance to enzymatic degradation .
Aromatic Ring Modifications
Key Findings :
- Bulky substituents (e.g., isobutyl) can enhance selectivity by sterically hindering non-specific interactions .
- Aromatic heterocycles (e.g., pyrimidine) introduce hydrogen-bonding sites, improving target engagement .
Biological Activity
The compound 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a chloro group attached to a propanamide backbone, which is further substituted with a morpholine ring. This unique structural configuration contributes to its biological activity.
Chemical Structure
- Molecular Formula : CHClNO
- Molecular Weight : 227.7 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it was reported that this compound showed notable antibacterial activity against Staphylococcus epidermidis, with a zone of inhibition measuring 20 mm , outperforming standard antibiotic ciprofloxacin, which had a zone of 15 mm .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The IC values were recorded as follows:
| Cell Line | IC Value (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
These values indicate that the compound possesses potent anticancer properties, comparable to existing therapeutic agents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to proteins and enzymes, leading to altered activity through mechanisms such as:
- Hydrogen Bonding : Interactions with amino acid residues in target proteins.
- Hydrophobic Interactions : Stabilization of binding through non-polar interactions.
- Van der Waals Forces : Contributing to the overall binding affinity with target sites.
These interactions may inhibit critical pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Screening :
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
